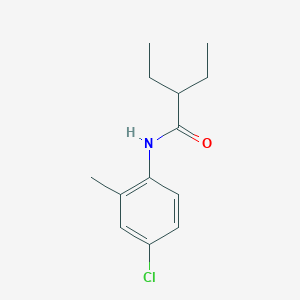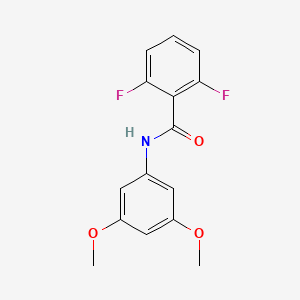![molecular formula C16H15Cl2NOS B5879800 N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide, commonly known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DCP-LA belongs to the class of compounds known as propanamides, which are characterized by a three-carbon chain with an amide group attached to the second carbon. DCP-LA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of DCP-LA is not fully understood, but it is thought to involve the modulation of several different signaling pathways in the brain. DCP-LA has been shown to activate the protein kinase C (PKC) pathway, which is involved in many cellular processes including cell survival and proliferation. DCP-LA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
DCP-LA has a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, modulation of ion channels and neurotransmitter receptors, and regulation of gene expression. DCP-LA has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DCP-LA has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of many diseases.
実験室実験の利点と制限
One advantage of DCP-LA is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. DCP-LA has also been extensively studied in animal models, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, one limitation of DCP-LA is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are many potential future directions for research on DCP-LA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that DCP-LA has neuroprotective effects and can enhance cognitive function, suggesting that it may have therapeutic potential in these diseases. Another area of interest is DCP-LA's effects on ion channels and neurotransmitter receptors, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of DCP-LA and to identify potential targets for drug development.
合成法
DCP-LA can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzoyl chloride with 4-methylphenylthiol in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reagents, but all involve the formation of the amide bond between the 2,5-dichlorobenzoyl group and the 4-methylphenylthio group.
科学的研究の応用
DCP-LA has been the subject of numerous scientific studies, particularly in the areas of neuroprotection and cognitive enhancement. Studies have shown that DCP-LA has the ability to protect neurons from damage caused by oxidative stress and excitotoxicity, which are common mechanisms of cell death in neurodegenerative diseases such as Alzheimer's and Parkinson's. DCP-LA has also been found to enhance cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive impairment.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-10-12(17)4-7-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQGLYSHHABHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)


![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)
